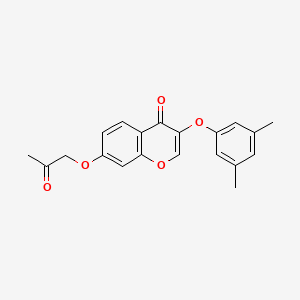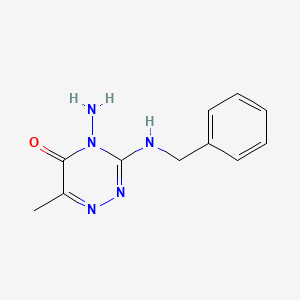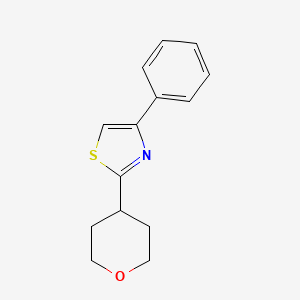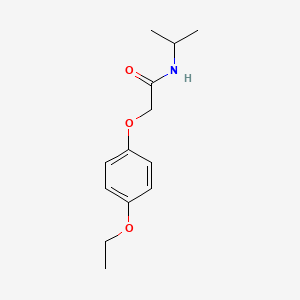
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as DPC, is a small molecule inhibitor that has been extensively studied in the field of cancer research.
Mecanismo De Acción
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one works by inhibiting the activity of a protein called AKT, which is involved in cell growth and survival. By inhibiting AKT, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one prevents cancer cells from proliferating and induces apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of inflammatory cytokines and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one in lab experiments is its specificity for AKT inhibition. This allows researchers to study the effects of AKT inhibition without affecting other signaling pathways. However, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one. Another area of interest is the use of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the anti-inflammatory and anti-oxidant properties of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one and their potential therapeutic applications.
In conclusion, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one is a small molecule inhibitor that has shown promise in cancer research. Its specificity for AKT inhibition and anti-inflammatory and anti-oxidant properties make it a promising candidate for further study. Future research on 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one may lead to the development of new cancer therapies and a better understanding of the role of AKT in cancer and inflammation.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one involves the reaction between 3,5-dimethylphenol and ethyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final product, 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-6-13(2)8-16(7-12)25-19-11-24-18-9-15(23-10-14(3)21)4-5-17(18)20(19)22/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYARKJVACPTPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)-7-(2-oxopropoxy)chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)


![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)

![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)